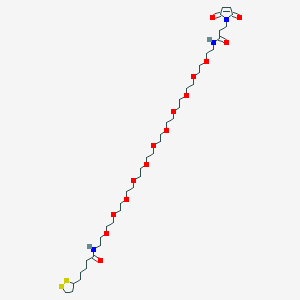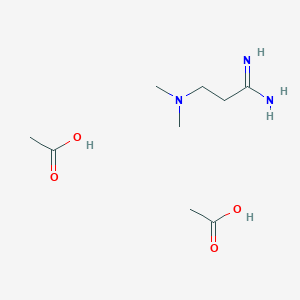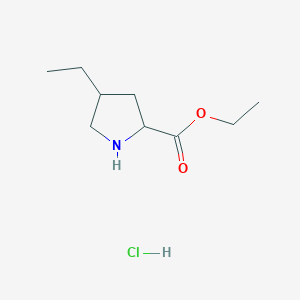
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride, also known as 2-(3,5-DMA), is a synthetic organic compound used as a research tool in the laboratory. It is a widely used compound in scientific research, as it has a wide range of applications and can be used to study various biochemical and physiological processes. It is a highly versatile compound, and is used in a variety of experiments, from biochemical assays to drug development.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological assays, including enzyme assays, receptor assays, and cell-based assays. It is also used in drug development, as it can be used to study the effects of drugs on various biochemical pathways. It has also been used to study the effects of drugs on the immune system.
Wirkmechanismus
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It is also thought to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound(3,5-DMA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of acetylcholine in the body. It has also been shown to activate certain G-protein coupled receptors, which can lead to changes in mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) has several advantages in laboratory experiments. It is a highly versatile compound, and can be used in a variety of experiments. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. It is also relatively stable, and has a long shelf life. However, it is not suitable for use in clinical trials, as it has not been approved for human use.
Zukünftige Richtungen
In the future, 2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) could be used to further study the effects of drugs on the immune system. It could also be used to study the effects of drugs on the nervous system, and to study the effects of drugs on various biochemical pathways. Additionally, it could be used to study the effects of drugs on the cardiovascular system. Finally, it could be used to study the effects of drugs on the endocrine system.
Synthesemethoden
2-(3,5-Dimethoxy-phenyl)-acetamidine hydrochloride(3,5-DMA) can be synthesized in a variety of ways, most commonly using the reaction of 3,5-dimethoxybenzaldehyde and acetamidine hydrochloride in an aqueous solution. The reaction is highly exothermic, and yields a white crystalline solid. The reaction can also be carried out in organic solvents, such as toluene, and yields a slightly yellow solid.
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2;/h3-4,6H,5H2,1-2H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKGCMMHPVGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=N)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)











![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)